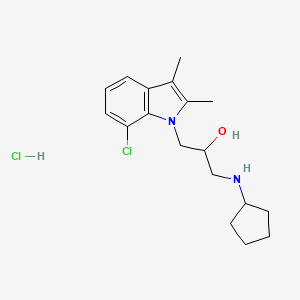![molecular formula C11H15Cl2NO B2422477 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride CAS No. 479192-78-4](/img/structure/B2422477.png)
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to a propanone backbone, with a chloroethylamino substituent. It is often used as an intermediate in the synthesis of other chemical compounds and has notable reactivity due to its functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride typically involves the reaction of 1-phenylpropan-1-one with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production to achieve the desired quality of the compound.
化学反应分析
Types of Reactions
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of phenylpropanone derivatives or carboxylic acids.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of various substituted phenylpropanone derivatives.
科学研究应用
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
Melphalan: An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar structural features.
Cyclophosphamide: A widely used chemotherapeutic agent with a chloroethyl group.
Uniqueness
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its combination of a phenyl group with a chloroethylamino substituent makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
属性
IUPAC Name |
3-(2-chloroethylamino)-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDJWDPKTKRZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)
![4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2422396.png)
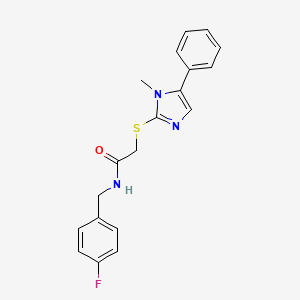
![6-(3-Fluorophenyl)-2-{1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2422401.png)
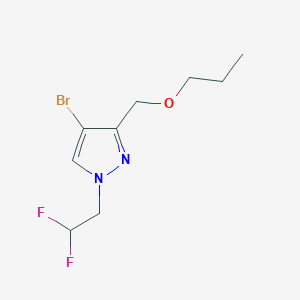
![4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2422404.png)
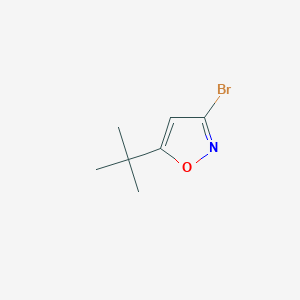
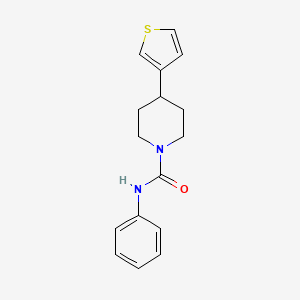
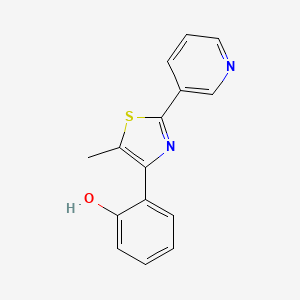
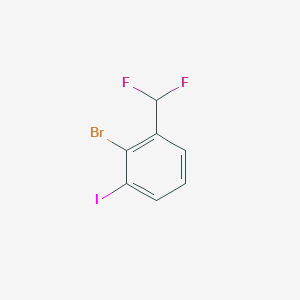
![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)
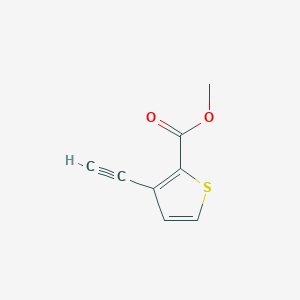
![3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2422415.png)
